3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide
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Overview
Description
3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its complex structure, which includes a benzimidazole core, a pyrimidine ring, and a fluorobenzamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives with varying substituents on the benzimidazole core and pyrimidine ring. Examples include:
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol .
Uniqueness
The uniqueness of 3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19ClFN5OS |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
3-chloro-N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H19ClFN5OS/c1-12-8-13(2)26-22(25-12)31-11-20-28-18-10-15(5-7-19(18)29(20)3)27-21(30)14-4-6-17(24)16(23)9-14/h4-10H,11H2,1-3H3,(H,27,30) |
InChI Key |
VNKBUKHIBLWRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)Cl)C |
Origin of Product |
United States |
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